Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate
CAS No.:
Cat. No.: VC13696052
Molecular Formula: C15H26ClNO4
Molecular Weight: 319.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26ClNO4 |
|---|---|
| Molecular Weight | 319.82 g/mol |
| IUPAC Name | chloromethyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C15H26ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,19)/t12-/m0/s1 |
| Standard InChI Key | OYSAHCGWXDLZKO-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OCCl |
| SMILES | CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OCCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OCCl |
Introduction
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate is a chemical compound that, despite not being directly mentioned in the provided search results, can be understood by analyzing its components and related compounds. The compound is likely a derivative of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, which is well-documented in chemical databases like PubChem .
Synthesis and Applications
The synthesis of such compounds typically involves the esterification of the corresponding acid, (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, with chloromethanol. This process is common in organic chemistry for creating intermediates used in peptide synthesis or drug development.
Synthesis Steps:
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Starting Material: (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid.
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Esterification: Reaction with chloromethanol in the presence of a catalyst like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Research Findings and Potential Uses
While specific research findings on Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate are not available, compounds with similar structures are often used in pharmaceutical research as building blocks for more complex molecules. The tert-butoxycarbonyl protection allows for selective deprotection under acidic conditions, making these compounds versatile in peptide synthesis.
| Compound Type | Use in Synthesis |
|---|---|
| Boc-Protected Amino Acids | Peptide synthesis intermediates. |
| Chloromethyl Esters | Facilitate further chemical modifications. |
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